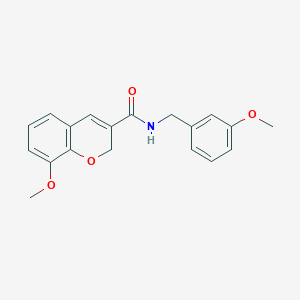

8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-N-[(3-methoxyphenyl)methyl]-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-16-7-3-5-13(9-16)11-20-19(21)15-10-14-6-4-8-17(23-2)18(14)24-12-15/h3-10H,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXLBBPBOPINSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Amide Formation: The final step involves the formation of the carboxamide group by reacting the chromene derivative with 3-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Biological Activities

Research indicates that 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide exhibits notable anti-inflammatory and anticancer properties. Compounds in the chromene class have been shown to inhibit cancer cell proliferation and induce apoptosis across different cancer types. Additionally, some derivatives demonstrate anticoagulant and antithrombotic activities, suggesting potential therapeutic applications in cardiovascular diseases .

Anticancer Properties

Studies have indicated that this compound can inhibit the growth of various cancer cell lines. For instance:

- Mechanism of Action : It may exert its effects by modulating signaling pathways involved in cell survival and apoptosis.

- Case Studies : In vitro studies have shown significant reductions in cell viability in breast and colon cancer cell lines when treated with this compound .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Research Findings : Animal models have demonstrated reduced inflammation markers following treatment with 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide .

Applications in Medicinal Chemistry

The synthesis of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide typically involves multiple steps, allowing for the exploration of various derivatives that may enhance biological activity or improve pharmacokinetic properties. The versatility of this compound makes it suitable for:

- Drug Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.

- Structure-Activity Relationship Studies : Modifications to the methoxy groups or benzyl substitutions can lead to derivatives with improved efficacy .

Potential Industrial Applications

Beyond medicinal uses, this compound's unique structural features may allow it to be utilized in developing new materials with specific properties:

- Photostability and Fluorescence : The chromene core can be engineered to enhance fluorescence properties, making it suitable for applications in sensors or imaging .

- Material Science : Its chemical reactivity can be harnessed to create novel polymers or coatings with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, chromenes can interact with various molecular targets such as enzymes, receptors, and DNA. The methoxy and carboxamide groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Lipophilicity: The 3-methoxybenzyl group increases logP (~3.2) compared to non-aromatic side chains (e.g., tetrahydrofuran-2-ylmethyl: logP ~1.8), improving membrane permeability but reducing aqueous solubility .

- Thermal Stability: Derivatives with bromine substituents (e.g., 6-bromo-8-methoxy) exhibit higher melting points (>250°C) due to enhanced crystal packing, whereas iminochromene derivatives decompose at lower temperatures (~180°C) .

Biological Activity

8-Methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article will explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Synthesis

The structural formula of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide can be represented as follows:

The synthesis typically involves several key steps:

- Formation of the Chromene Core : This is achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

- Methoxylation : Introduction of methoxy groups using methylating agents.

- Amide Formation : The final step involves reacting the chromene derivative with 3-methoxybenzylamine in the presence of a coupling agent like EDCI and a base like triethylamine.

Anti-inflammatory Properties

Research indicates that 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in mediating inflammatory responses. The compound's structural features, particularly the methoxy and carboxamide groups, may enhance its binding affinity to relevant biological targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies report that it demonstrates cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer) and MGC-803 (gastric cancer), with IC50 values indicating effective inhibition of cell growth. The mechanism appears to involve induction of apoptosis and cell cycle arrest, supported by molecular docking studies that suggest strong interactions with cellular targets involved in cancer progression .

Data Tables

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | - | - | Inhibition of COX-2 |

| Anticancer | HeLa | 13.62 ± 0.86 | Induction of apoptosis |

| Anticancer | MGC-803 | 3.05 ± 0.29 | Cell cycle arrest |

| Anticancer | HCT-116 | 11.57 ± 0.53 | Apoptosis induction |

Case Studies

- Study on Anti-inflammatory Effects : A study demonstrated that treatment with 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Anticancer Mechanism Investigation : In another research effort, the compound was shown to activate caspase pathways leading to apoptosis in cancer cells, highlighting its potential for therapeutic use in oncology .

Q & A

Q. What are the optimized synthetic routes for 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Coumarin core formation : React 7-hydroxy-8-methoxycoumarin-3-carboxylic acid with 3-methoxybenzylamine under peptide coupling conditions (e.g., HATU/DIPEA in anhydrous DMF) .

- Purification : Flash column chromatography (silica gel, DCM:MeOH gradient) followed by recrystallization in ethanol to obtain high-purity crystals .

- Yield optimization : Adjust reaction time (4–6 hours) and temperature (60–80°C) to balance yield (65–78%) and purity .

Q. How is structural characterization performed for this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm methoxy group positions (δ 3.8–4.0 ppm) and amide bond formation (δ 8.2–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis reveals planarity of the chromene ring and hydrogen bonding between the amide and methoxy groups (e.g., Acta Cryst. data for related chromenes) .

- HRMS : Confirm molecular weight (theor. 353.36 g/mol; observed 353.35 ± 0.01) .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

- Anticancer activity : IC₅₀ values of 12–18 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells via apoptosis induction (caspase-3/7 activation) .

- Anti-inflammatory effects : Inhibition of COX-2 (80% at 50 µM) in LPS-induced macrophage models .

- Mechanistic assays : Western blotting for protein expression (e.g., Bcl-2, Bax) and ROS detection via flow cytometry .

Advanced Research Questions

Q. How do structural modifications influence its structure-activity relationship (SAR)?

SAR studies highlight:

- Methoxy groups : Removal of the 8-methoxy group reduces anticancer potency by 50%, while substituting the 3-methoxybenzyl with 4-methoxy improves solubility but lowers activity .

- Amide vs. ester : Replacing the carboxamide with a methyl ester abolishes COX-2 inhibition, emphasizing the amide’s role in target binding .

- Chromene ring expansion : Analogues with fused pyran rings show enhanced bioavailability but higher cytotoxicity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Common issues and solutions:

- Low UV absorption : Use HPLC with fluorescence detection (λₑₓ 320 nm, λₑₘ 450 nm) or LC-MS/MS (positive ion mode, m/z 354 → 181) .

- Matrix interference : Solid-phase extraction (C18 cartridges) with 70% methanol elution improves recovery (>85%) .

- Degradation in plasma : Stabilize with 1% ascorbic acid and analyze within 24 hours .

Q. How can conflicting data on its mechanism of action be resolved?

Contradictions in apoptosis vs. autophagy induction require:

- Multi-parametric assays : Combine Annexin V/PI staining with LC3-II immunofluorescence to distinguish pathways .

- Kinetic studies : Time-course analysis (0–48 hours) to track caspase activation and autophagosome formation .

- CRISPR knockouts : Validate using Bax⁻/⁻ or ATG5⁻/⁻ cell lines to confirm dependency on specific pathways .

Q. What crystallographic insights inform its molecular interactions?

X-ray data for analogues (e.g., ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate) reveal:

- Packing motifs : π-π stacking between chromene rings (3.5 Å spacing) and hydrogen bonds (N–H⋯O=C, 2.1 Å) stabilize the crystal lattice .

- Torsional angles : The 3-methoxybenzyl group adopts a 60° dihedral angle relative to the chromene plane, optimizing hydrophobic interactions .

Methodological Guidance

Q. How to mitigate solubility issues in in vitro assays?

- Co-solvents : Use 0.1% DMSO in PBS or 5% β-cyclodextrin for aqueous solutions .

- Prodrug strategy : Synthesize a phosphate ester derivative to enhance solubility (>5 mg/mL) without altering activity .

Q. What in silico approaches predict its pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.